molecular formula C13H10ClNO2 B1346268 phenyl N-(3-chlorophenyl)carbamate CAS No. 50699-50-8

phenyl N-(3-chlorophenyl)carbamate

Cat. No.: B1346268
CAS No.: 50699-50-8
M. Wt: 247.67 g/mol
InChI Key: ODRCCNDEGWDDGA-UHFFFAOYSA-N
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Description

Phenyl N-(3-chlorophenyl)carbamate is a chemical compound for laboratory research use. It is a phenyl carbamate derivative, a class of compounds known for their herbicidal and anti-microtubule activities. While its close structural analog, chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), is extensively documented as a sprout suppressant for stored potatoes and a herbicide , this specific phenyl ester variant is offered as a tool for specialized chemical and biological studies. Researchers can utilize this compound to investigate the structure-activity relationships of N-phenyl carbamate compounds, particularly how the phenol moiety influences properties compared to the isopropanol ester of chlorpropham. N-phenyl carbamates are known to inhibit cell division (mitosis) and disrupt microtubule organization , making them valuable for fundamental cell biology research. Recent studies also explore carbamates like this one in the context of controlled-release formulations and novel, environmentally friendly synthesis methods, such as transesterification . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for product identification and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRCCNDEGWDDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964934
Record name Phenyl hydrogen (3-chlorophenyl)carbonimidate
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Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50699-50-8
Record name NSC29155
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl hydrogen (3-chlorophenyl)carbonimidate
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Record name PHENYL N-(3-CHLOROPHENYL)CARBAMATE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Carbamates

A primary and straightforward method for synthesizing phenyl N-(3-chlorophenyl)carbamate is the condensation reaction between phenyl chloroformate and 3-chloroaniline (B41212). prepchem.com In this process, a solution of phenyl chloroformate is typically added dropwise to a stirred solution of 3-chloroaniline in an appropriate solvent, such as diethyl ether. The reaction proceeds at room temperature, leading to the formation of the desired carbamate (B1207046) and hydrogen chloride as a byproduct. The mixture is typically stirred for an hour to ensure complete reaction before being filtered. prepchem.com The final product can be isolated from the filtrate after evaporation of the solvent. prepchem.com

This synthetic strategy is broadly applicable for producing various N-aryl carbamates. For instance, a similar procedure is employed to synthesize phenyl N-(3-bromophenyl)carbamate by reacting phenyl chloroformate with 3-bromoaniline. prepchem.com The general applicability is further demonstrated in the synthesis of more complex derivatives, where substituted phenyl chloroformates react with substituted anilines in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. mdpi.comresearchgate.net

General Reaction Scheme:

Figure 1. Synthesis of this compound via condensation.

An alternative and widely used pathway for carbamate synthesis involves the reaction of an isocyanate with an alcohol or phenol (B47542). union.edursc.org For the specific synthesis of this compound, the precursor would be 3-chlorophenyl isocyanate, which reacts with phenol. union.edusigmaaldrich.com This reaction, known as carbamation, is typically exothermic and involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. nih.gov

The isocyanate precursor, 3-chlorophenyl isocyanate, is a liquid at room temperature with a boiling point of 113-114 °C at 43 mmHg. sigmaaldrich.com The reaction with phenol provides a direct route to the target carbamate without the formation of an acidic byproduct, which can be an advantage over the chloroformate method. The reactivity of isocyanates makes them valuable intermediates in the production of carbamates. nih.gov

General Reaction Scheme:

Figure 2. Synthesis of this compound from an isocyanate precursor.

Properties of 3-Chlorophenyl Isocyanate Precursor

PropertyValueReference
CAS Number2909-38-8 sigmaaldrich.com
Molecular FormulaClC₆H₄NCO sigmaaldrich.com
Molecular Weight153.57 g/mol sigmaaldrich.com
FormLiquid sigmaaldrich.com
Boiling Point113-114 °C / 43 mmHg sigmaaldrich.com
Melting Point-4 °C sigmaaldrich.com
Density1.26 g/mL at 25 °C sigmaaldrich.com

Recent advancements in organic synthesis have led to the development of metal-free C-N coupling reactions for the formation of carbamates. dntb.gov.uaresearchgate.net One such method involves the reaction of an amine with a carbazate (B1233558) in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP). dntb.gov.uathieme-connect.com This approach avoids the use of transition metals and offers good functional group tolerance. dntb.gov.ua

In a typical procedure, the amine (e.g., a substituted aniline), a carbazate (such as methyl carbazate), iodine, and TBHP are heated in a solvent like acetonitrile (B52724). thieme-connect.com The reaction is believed to proceed via the formation of an alkoxycarbonyl radical, which then engages in a cross-coupling reaction to form the N-phenylcarbamate. dntb.gov.ua While this specific reaction has been demonstrated for a variety of substituted anilines and carbazates, yielding products like methyl (4-chlorophenyl)carbamate, the principle is applicable to the synthesis of this compound by selecting the appropriate starting materials (3-chloroaniline and phenyl carbazate). thieme-connect.com

Synthesis of Structural Analogues and Derivatives

The core structure of this compound allows for extensive modification on both aromatic rings, leading to a wide array of structural analogues and derivatives.

Modifications to the phenoxy group of the carbamate are readily achieved by using substituted phenyl chloroformates in the condensation reaction. mdpi.comresearchgate.net This allows for the introduction of various functional groups onto the phenyl ring derived from the chloroformate. For example, reacting 3-chlorophenyl chloroformate or 4-chlorophenyl chloroformate with an appropriate amine yields carbamates with a chlorinated phenyl moiety in the ester portion of the molecule. researchgate.net This versatility enables the synthesis of a library of compounds with systematically varied electronic and steric properties on the O-phenyl ring.

Examples of Carbamate Analogues with Modified Phenyl Moieties

Compound NameReactantsYieldReference
3-Chlorophenyl N-(4-chloro-2-hydroxybenzyl)carbamate3-Chlorophenyl chloroformate + 2-(aminomethyl)-5-chlorophenol55% researchgate.net
4-Chlorophenyl N-(5-bromo-2-hydroxybenzyl)carbamate4-Chlorophenyl chloroformate + 2-(aminomethyl)-4-bromophenol79% researchgate.net
3-Nitrophenyl N-(4-chloro-2-hydroxybenzyl)carbamate3-Nitrophenyl chloroformate + 2-(aminomethyl)-5-chlorophenol68% researchgate.net

Similarly, the N-aryl portion of the molecule can be altered by starting with different substituted anilines. The condensation and C-N coupling reactions are tolerant of a wide range of substituents on the aniline (B41778) ring. prepchem.comprepchem.comthieme-connect.com By replacing 3-chloroaniline with other anilines bearing different substituents (e.g., methyl, methoxy, iodo) or different substitution patterns, a diverse set of N-aryl carbamate analogues can be synthesized. thieme-connect.comthieme-connect.de This allows for a systematic investigation of how changes to the electronic and steric nature of the N-aryl ring impact the compound's properties.

Examples of Phenyl Carbamate Analogues with Modified N-Aryl Moieties

Compound NameAniline PrecursorSynthetic MethodReference
Phenyl N-(3-bromophenyl)carbamate3-BromoanilineCondensation with Phenyl Chloroformate prepchem.com
Methyl (4-chlorophenyl)carbamate4-ChloroanilineMetal-Free C-N Coupling thieme-connect.com
Methyl (4-iodophenyl)carbamate4-IodoanilineMetal-Free C-N Coupling thieme-connect.de
Methyl (4-methylphenyl)carbamate4-MethylanilineMetal-Free C-N Coupling thieme-connect.com
Methyl (3-methoxyphenyl)carbamate3-MethoxyanilineMetal-Free C-N Coupling thieme-connect.comthieme-connect.de

Derivatization through Functional Group Interconversions

The carbamate functional group in this compound is a versatile moiety that can be converted into other functional groups, a process known as derivatization through functional group interconversion. A significant transformation is the conversion of the phenylcarbamate into a urea (B33335) derivative. This reaction leverages the reactivity of the carbamate with amines.

Research into the chemoselective reactivity of phenyloxycarbonyl (Phoc) carbamates demonstrates that those derived from primary amines are reactive towards forming ureas. nih.gov The mechanism for this transformation with primary amine-derived carbamates is believed to proceed through an E1cb-type mechanism, which involves the in situ formation of an isocyanate intermediate. nih.gov This intermediate is then trapped by an amine to yield the corresponding urea.

A general laboratory protocol for the synthesis of ureas from phenyl carbamates involves refluxing a mixture of the phenyl carbamate with a selected amine in the presence of a base, such as triethylamine (NEt3), in a suitable solvent like chloroform. nih.gov The reaction typically requires an extended period of reflux to ensure complete conversion. nih.gov This method provides a pathway to a diverse range of N,N'-disubstituted ureas starting from this compound.

Table 1: General Procedure for Urea Formation from Phenyl Carbamate To view the full dataset, please expand the interactive table.

Click to expand
ParameterConditionReference
Starting MaterialPhenyl carbamate (1.0 equiv) nih.gov
ReagentSelected amine (1.2 equiv) nih.gov
BaseNEt3 (3.0 equiv) nih.gov
SolventChloroform nih.gov
TemperatureReflux nih.gov
Reaction Time48 hours nih.gov

Optimization of Reaction Conditions for Compound Synthesis

The synthesis of this compound is typically achieved by the reaction of 3-chloroaniline with phenyl chloroformate. prepchem.com The optimization of the reaction conditions is critical for improving yield, purity, and process efficiency. Key parameters that can be optimized include the choice of solvent, base, and catalyst.

A standard laboratory-scale synthesis involves the dropwise addition of phenyl chloroformate in ether to a solution of 3-chloroaniline, also in ether. prepchem.com The mixture is stirred at room temperature, and the product is isolated by filtration. prepchem.com While straightforward, this method can be optimized. Studies on the synthesis of similar carbamate derivatives have shown that the choice of base and solvent significantly impacts the reaction outcome. For instance, in the synthesis of carbamate derivatives of 4-amino-1,2,4-triazoles, potassium carbonate (K2CO3) in acetonitrile was found to give the highest yields compared to other bases like potassium phosphate (B84403) (K3PO4), triethylamine (Et3N), and sodium hydroxide (B78521) (NaOH). niscpr.res.in

Modern synthetic methods, such as palladium-catalyzed reactions, offer advanced optimization strategies. An efficient synthesis of N-aryl carbamates has been developed through the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This methodology could potentially be adapted for the synthesis of this compound. Optimization of such a catalytic system would involve screening various palladium catalysts and ligands. Research has shown that catalysts like Xphos Pd G2 can be highly effective for C-N bond formation reactions. researchgate.net

Table 2: Optimization of Reaction Conditions for Carbamate Synthesis To view the full dataset, please expand the interactive table.

Click to expand
ParameterTraditional MethodOptimized Conditions (Example)Reference
Reactant 13-Chloroaniline3-Chloroaniline prepchem.com
Reactant 2Phenyl chloroformatePhenyl chloroformate prepchem.com
SolventEtherAcetonitrile prepchem.comniscpr.res.in
Base(Not specified, excess amine acts as base)Potassium Carbonate (K2CO3) niscpr.res.in
TemperatureRoom Temperature~80°C prepchem.comniscpr.res.in
CatalystNonePalladium-based (e.g., Xphos Pd G2) researchgate.net

Molecular Structure and Conformational Analysis

Crystal Structure Determination and Analysis

Detailed insights into the three-dimensional arrangement of atoms in a molecule are provided by single-crystal X-ray diffraction studies. While the crystal structure of phenyl N-(3-chlorophenyl)carbamate itself has not been reported, data from analogous compounds, such as 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate, offer a robust framework for predicting its structural parameters.

In the solid state, molecules adopt specific, low-energy conformations. For carbamates, the relative orientation of the two aromatic rings and the planarity of the central carbamate (B1207046) linkage are defining features. In analogous structures, the two aromatic rings are not coplanar. For instance, in one related dinitro-substituted carbamate, the two rings are nearly perpendicular to each other, exhibiting a significant twist from a planar conformation. This twisted conformation is a common feature in diaryl carbamates, arising from the steric hindrance between the aromatic rings and the electronic effects of the substituents.

Table 1: Dihedral Angles in Analogous Carbamates

CompoundDihedral Angle between Aromatic Rings (°)
Phenyl N-(3,5-dinitrophenyl)carbamate76.19(8) nih.gov
4-Chlorophenyl N-(3,5-dinitrophenyl)carbamate7.60(8) nih.gov

This table presents the dihedral angles between the two aromatic rings in compounds structurally analogous to this compound.

The planarity and orientation of the carbamate group (-O-C(=O)-N-) are described by specific torsion angles. The C–N–C–O torsion angle, which defines the twist of the carbamate group relative to the attached benzene (B151609) ring, is a key indicator of this. In phenyl N-(3,5-dinitrophenyl)carbamate, this torsion angle is 168.91(13)°, while in 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, it is -170.17(15)°. nih.gov These values, being close to 180°, indicate a relatively planar trans conformation of the carbamate linkage, which is a common and energetically favorable arrangement.

Table 2: Torsion Angles of the Carbamate Linkage in Analogous Carbamates

CompoundC–N–C–O Torsion Angle (°)
Phenyl N-(3,5-dinitrophenyl)carbamate168.91(13) nih.gov
4-Chlorophenyl N-(3,5-dinitrophenyl)carbamate-170.17(15) nih.gov

This table displays the key torsion angle characterizing the carbamate linkage in analogous compounds.

Intermolecular Interactions in Condensed Phases

The way individual molecules of this compound would pack together in a crystal is governed by a variety of non-covalent interactions. These interactions are fundamental to the stability and physical properties of the solid material.

A prominent feature in the crystal packing of carbamates is the formation of hydrogen bonds. The N-H group of the carbamate linkage is a classic hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. In the crystal structures of both phenyl N-(3,5-dinitrophenyl)carbamate and 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, molecules are linked into chains by N-H···O hydrogen bonds. nih.gov In the case of the 4-chloro analogue, weaker C-H···O hydrogen bonds also contribute to the stability of these chains. nih.gov It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding, forming one-dimensional chains as a primary packing motif.

Table 3: Hydrogen Bond Geometry in an Analogous Carbamate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N-H···O0.862.152.994(2)167
C-H···O0.932.453.365(3)168

This table provides typical geometric parameters for hydrogen bonds observed in the crystal structure of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, which are indicative of the interactions expected in this compound. nih.gov

In addition to hydrogen bonding, aromatic π-π stacking interactions play a crucial role in the packing of molecules containing phenyl rings. These interactions involve the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In the crystal structure of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, a very weak π-π interaction is observed, with a centroid-centroid distance of 3.7519(9) Å. nih.gov The presence and geometry of such interactions are highly dependent on the relative orientation of the aromatic rings, which is influenced by the substitution pattern. For this compound, the likelihood of significant π-π stacking would be contingent on the dihedral angle adopted between its phenyl and 3-chlorophenyl rings, allowing for favorable parallel or offset arrangements.

Supramamolecular Assembly and Architectures

The supramolecular assembly of this compound is dictated by a network of non-covalent interactions, which drive the formation of well-ordered three-dimensional architectures in the solid state. While the specific crystal structure of the title compound is not extensively detailed in the searched literature, analysis of closely related carbamate derivatives provides significant insight into the primary intermolecular forces at play. These include robust hydrogen bonding and more subtle π-system interactions.

Detailed crystallographic studies of analogous compounds, such as phenyl N-(3,5-dimethylphenyl)carbamate and various dinitrophenyl carbamates, reveal that the carbamate functional group is central to the formation of the primary structural motifs. nih.govnih.gov The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This interaction is a recurring feature in the crystal packing of N-phenylcarbamates.

In many related structures, molecules are linked via N—H⋯O hydrogen bonds, creating one-dimensional chains. nih.govnih.gov For instance, in the crystal structures of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate, molecules are linked by N—H⋯O hydrogen bonds to form chains that propagate along a specific crystallographic axis. nih.gov Similarly, in phenyl N-(3,5-dimethylphenyl)carbamate, two independent molecules in the asymmetric unit are arranged alternately to form chains linked by N—H⋯O(carbonyl) hydrogen bonds. nih.gov

The conformation of the molecule, specifically the dihedral angles between the phenyl rings and the central carbamate group, influences the efficiency of these packing interactions. In related compounds, the two aromatic rings are often not coplanar. For example, in one polymorph of phenyl N-phenylcarbamate, the phenyl rings are inclined to one another by 25.76°, while in another, the angle is 42.50°. nih.gov In phenyl N-(3,5-dimethylphenyl)carbamate, the dihedral angles between the dimethylphenyl and phenyl rings are approximately 84.53° and 85.48° for the two independent molecules. nih.gov These twisted conformations allow for the optimization of various intermolecular contacts, leading to a stable and densely packed crystal lattice.

Table 1: Representative Intermolecular Interactions in Phenyl Carbamate Derivatives

Interaction TypeDonorAcceptorTypical Distance/GeometryReference
Hydrogen BondN—HO=C- nih.govnih.gov
Hydrogen BondC—HO- nih.gov
π–π StackingPhenyl Ring CentroidPhenyl Ring Centroid~3.6 - 3.7 Å nih.gov
C—H⋯π InteractionC—HPhenyl Ring- nih.gov

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within phenyl N-(3-chlorophenyl)carbamate can be determined.

While specific experimental NMR data for this compound is not widely available in the literature, its structure allows for a theoretical analysis of its expected spectral features. The molecule possesses two distinct aromatic rings and a carbamate (B1207046) linkage, each contributing unique signals.

The ¹H NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the phenyl ring and the 3-chlorophenyl ring will exhibit complex splitting patterns due to proton-proton (H-H) coupling. The single proton of the N-H group in the carbamate linkage is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. This includes the carbonyl carbon of the carbamate group, which is expected to resonate at a characteristic downfield shift (around δ 153-155 ppm). The aromatic carbons will appear in the δ 118-140 ppm range, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbamate N-HBroad singlet-
Phenyl Ring ProtonsMultiplet (7.0-7.5)-
3-Chlorophenyl Ring ProtonsMultiplet (7.0-7.8)-
Carbonyl Carbon (C=O)-~153-155
Aromatic Carbons-~118-140

Note: The data in this table is predicted based on the chemical structure and typical values for similar functional groups, as specific experimental data is not publicly available.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For this compound (C₁₃H₁₀ClNO₂), MS confirms the molecular mass and helps to assess the purity of the sample.

The monoisotopic mass of the compound is calculated to be 247.04001 Da. rsc.org In mass spectrometry, the compound can be observed in various forms, such as the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The detection of these ions at their predicted mass-to-charge ratios (m/z) provides strong evidence for the presence of the target compound.

High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing an unambiguous confirmation of the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be used for further structural confirmation. rsc.orguni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M]⁺247.03946
[M+H]⁺248.04729
[M+Na]⁺270.02923
[M+K]⁺286.00317
[M-H]⁻246.03273

Source: Data predicted by computational models. rsc.orguni.lu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the conformation and reactivity of phenyl N-(3-chlorophenyl)carbamate.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar carbamate-containing compounds. For instance, studies on other carbamate (B1207046) pesticides have successfully employed the B3LYP hybrid functional with basis sets such as 6-31G(d,p) to optimize molecular structures and calculate vibrational spectra. nih.gov Such calculations for this compound would reveal key details about its preferred three-dimensional shape.

The conformation of this compound is largely defined by the rotational freedom around the carbamate linkage. Crystal structure analyses of closely related phenylcarbamates provide valuable experimental data that can be correlated with DFT predictions. The carbamate group itself is generally planar, a feature attributed to the partial double-bond character of the C-N bond. nih.gov However, the orientation of the two phenyl rings relative to this central plane is highly variable.

Key conformational features of phenylcarbamates, inferred from crystallographic studies of analogous compounds, include:

Dihedral Angles : The angle between the two aromatic rings is a critical conformational parameter. In different crystalline forms of the parent compound, phenyl N-phenylcarbamate, this dihedral angle has been observed at 42.52°. researchgate.net In more substituted analogs like phenyl N-(3,5-dimethylphenyl)carbamate, this angle can be much larger, around 85°. nih.gov

Planarity : The carbamate group's planarity is a recurring feature, but the phenyl rings are typically twisted out of this plane to varying degrees. nih.gov

Syn/Anti Conformation : The carbamate N-H group can be oriented either syn or anti relative to the carbonyl C-O bond. The anti conformation is overwhelmingly favored in most phenylcarbamate crystal structures. nih.gov

DFT calculations would allow for a systematic exploration of the potential energy surface of this compound, identifying the lowest energy conformers and the rotational barriers between them. These calculations can also determine various electronic properties that influence the molecule's behavior.

Table 1: Predicted and Experimental Conformational Data for Phenylcarbamate Analogs

CompoundMethodDihedral Angle Between Phenyl Rings (°)Reference
Phenyl N-phenylcarbamateX-ray Crystallography42.52 researchgate.net
Phenyl N-(3,5-dimethylphenyl)carbamateX-ray Crystallography84.53 - 85.48 nih.gov
Diethyl N,N′-(1,3-phenylene)dicarbamateX-ray Crystallography-14.5 (torsion angle) nih.gov
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamateX-ray Crystallography66.49

This table presents data for compounds structurally related to this compound to illustrate typical conformational parameters.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides static pictures of low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its complete conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule. Such simulations have been effectively used to study the transport of carbamates through enzyme channels and their binding to active sites. acs.orgnih.govnih.gov

An MD simulation of this compound would involve:

System Setup : Placing the molecule in a simulation box, typically filled with water molecules to mimic physiological conditions.

Force Field Application : Assigning a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms.

Simulation Run : Running the simulation for a sufficient duration (nanoseconds to microseconds) to sample a wide range of molecular motions.

Analysis : Analyzing the resulting trajectory to identify dominant conformations, calculate population distributions, and understand the dynamics of conformational changes.

These simulations can reveal not just the stable, low-energy states but also the transient, higher-energy conformations that might be important for its biological activity or degradation. The ability of the carbamate group to form hydrogen bonds and the potential for different rotational states (rotamers) make MD simulations particularly insightful for understanding its interactions. acs.org

In Silico Modeling for Predictive Chemical Biology Research

In silico modeling encompasses a range of computational techniques used to predict the biological properties of molecules. For a compound like this compound, these methods are particularly useful for hypothesis generation and for prioritizing experimental studies in chemical biology and toxicology.

One of the most powerful in silico approaches is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.commdpi.com

A hypothetical QSAR study for this compound and its analogs could involve:

Data Set Compilation : Assembling a collection of carbamates with experimentally measured biological activity (e.g., enzyme inhibition, toxicity).

Descriptor Calculation : Calculating a variety of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight) and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, electrostatic potentials). nih.gov

Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the observed activity. nih.gov

Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

Such a model could then be used to predict the biological activity of new, untested carbamates, guiding the design of more potent or less toxic analogs. These predictive models are instrumental in modern drug discovery and environmental risk assessment. nih.govnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Carbamates

Descriptor TypeExamplesRelevance
Physicochemical LogP (octanol-water partition coefficient), Molecular Weight, Polar Surface AreaRelates to absorption, distribution, and membrane permeability.
Topological Connectivity Indices, Shape IndicesEncodes information about molecular size, shape, and branching.
Quantum Chemical HOMO Energy, LUMO Energy, Dipole Moment, Mulliken ChargesRelates to chemical reactivity, stability, and intermolecular interactions.

This table provides examples of descriptor classes that would be relevant for building an in silico model for this compound.

Mechanistic Investigations of Chemical and Biological Processes

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolysis of carbamates, including phenyl N-(3-chlorophenyl)carbamate, involves the cleavage of the ester or amide linkage by water. researchgate.net The rate and mechanism of this degradation are significantly influenced by environmental conditions, particularly pH. researchgate.net Carbamates are esters of carbamic acid and are known to be susceptible to hydrolysis. noaa.gov

The stability of the carbamate (B1207046) bond is highly dependent on the pH of the surrounding medium. Hydrolysis can be catalyzed by both acids and bases.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of N-phenyl carbamates is generally accelerated. The mechanism typically involves a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ester bond. For primary N-phenyl carbamates, the reaction can proceed via an E1cb-type (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of an isocyanate intermediate. nih.gov

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen. msu.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org The subsequent steps involve the formation of a tetrahedral intermediate and its breakdown to the final products.

Neutral Conditions: At neutral pH, the hydrolysis rate is typically slower compared to acidic or basic conditions. The reaction proceeds through the nucleophilic attack of a water molecule on the carbonyl carbon.

The rate of hydrolysis is a critical factor in determining the environmental persistence of the compound. For many pesticides, including carbamates, hydrolysis studies are required to be conducted in a pH range of 4 to 9 to assess their environmental fate. researchgate.net

Table 1: Influence of pH on Hydrolytic Degradation of Carbamates

pH Condition Catalyst General Effect on Rate Mechanistic Feature
Acidic (pH < 7) H+ Accelerated Protonation of carbonyl oxygen enhances electrophilicity of carbonyl carbon. msu.edu
Neutral (pH = 7) None (water) Slowest Rate Nucleophilic attack by water molecule.

The hydrolysis of this compound results in the cleavage of the carbamate linkage, yielding three primary products. The reaction breaks the ester bond between the phenyl group and the carbonyl carbon, and the amide bond between the nitrogen and the carbonyl carbon.

The expected hydrolytic degradation products are:

Phenol (B47542): Formed from the phenoxy leaving group.

3-Chloroaniline (B41212): Formed from the substituted aniline (B41778) portion of the molecule.

Carbon Dioxide (CO2): The carbamic acid intermediate formed is unstable and readily decarboxylates to yield carbon dioxide.

Table 2: Primary Hydrolytic Products of this compound

Product Name Chemical Formula Origin
Phenol C6H5OH From the phenyl ester group.
3-Chloroaniline C6H6ClN From the N-(3-chlorophenyl) group.

The formation of these products has been confirmed in studies of related N-phenyl carbamates like chlorpropham (B1668850). nih.gov

Thermal Degradation Pathways and Byproducts

When subjected to elevated temperatures, this compound undergoes thermal decomposition. The specific temperature at which degradation begins and the resulting byproducts depend on the heating rate and atmospheric conditions. While specific data for this exact compound is limited, general pathways for carbamate degradation can be inferred. Thermal decomposition of a related product was noted to begin at 150°C. basf.com

The degradation likely proceeds through the cleavage of the carbamate bond, which is the most thermally labile part of the molecule. Two primary pathways are possible:

Dissociation to Isocyanate and Alcohol: The carbamate can dissociate into phenyl isocyanate and 3-chlorophenol, or conversely, 3-chlorophenyl isocyanate and phenol. Given the structure, the formation of 3-chlorophenyl isocyanate and phenol is a plausible pathway.

Decarboxylation: The compound could undergo decarboxylation to form diphenylamine (B1679370) derivatives, although this is generally a less common pathway for this class of compounds.

Studies on polymers containing similar structures, such as poly(N-(meta-chlorophenyl) maleimide), show multi-step degradation processes, indicating that various parts of the molecule decompose at different temperatures. researchgate.net The initial stages often involve the loss of smaller molecules, followed by the breakdown of the aromatic structures at higher temperatures. researchgate.net

Table 3: Potential Thermal Degradation Byproducts

Byproduct Formation Pathway
3-Chloroaniline Cleavage of the ester and decarboxylation.
Phenol Cleavage of the amide bond and decarboxylation or dissociation.
3-Chlorophenyl isocyanate Dissociation of the carbamate bond.
Carbon Dioxide Cleavage and subsequent decomposition.

Enzyme-Mediated Reaction Mechanisms

Carbamates are well-known for their ability to interact with and inhibit certain enzymes, most notably acetylcholinesterase (AChE). nih.govwikipedia.org This interaction is the basis for the insecticidal activity of many carbamate compounds. wikipedia.org

The primary mechanism of action for toxic carbamates is the inhibition of acetylcholinesterase. researchgate.net This enzyme is crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.

The interaction proceeds as follows:

Binding: The carbamate molecule binds to the active site of the AChE enzyme. This site contains a catalytic triad, including a critical serine residue.

Carbamoylation: The carbamate acts as a substrate for the enzyme, similar to acetylcholine. The serine hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate.

Inhibition: This attack results in the transfer of the carbamoyl (B1232498) moiety (in this case, the N-(3-chlorophenyl)carbamoyl group) to the serine residue, forming a stable, covalent carbamoylated enzyme. The phenol group is released as the leaving group.

Reversibility: Unlike organophosphates which cause nearly irreversible inhibition, the carbamoylated enzyme can be slowly hydrolyzed by water. researchgate.net This regenerates the active enzyme, making the inhibition "reversible" or "pseudo-irreversible." The rate of this reactivation is much slower than the hydrolysis of the acetylated enzyme, leading to a temporary but effective block of AChE activity.

Table 4: Key Features of Carbamate-Enzyme (AChE) Interaction

Feature Description Reference
Target Enzyme Acetylcholinesterase (AChE) nih.govwikipedia.org
Mechanism Carbamoylation of the active site serine residue. researchgate.net
Bond Formed Covalent bond between carbamate carbonyl carbon and serine oxygen. nih.gov

The core of the carbamate's reactivity, both in chemical hydrolysis and enzymatic inhibition, is the electrophilic nature of its carbonyl carbon. chemistrysteps.com The carbonyl carbon is sp2 hybridized and bonded to two more electronegative atoms (oxygen and nitrogen), creating a partial positive charge that makes it a prime target for nucleophiles. libretexts.org

A nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate, where the carbon's hybridization changes from sp2 to sp3. libretexts.orgmasterorganicchemistry.com

The general mechanism can be described in two steps:

Nucleophilic Addition: A nucleophile (e.g., a hydroxide ion in basic hydrolysis, a water molecule in neutral/acidic hydrolysis, or a serine hydroxyl group in an enzyme active site) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. An electron pair from the oxygen reforms the double bond, and a leaving group is expelled. In the case of this compound, the phenoxide ion is a good leaving group, facilitating the reaction. This step results in the cleavage of the ester linkage.

The reactivity of the carbonyl center can be influenced by the electronic properties of the attached groups. masterorganicchemistry.com Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. chemistrysteps.com

Microbial Biotransformation Pathways

Identification and Characterization of Degrading Microbial Species

A variety of soil microorganisms have been identified with the capability to degrade CIPC, and it is highly probable that these or similar species are also responsible for the biotransformation of this compound. The initial step in identifying these microorganisms typically involves enrichment culture techniques, where soil samples are incubated with the target compound as the sole carbon and nitrogen source. This selective pressure encourages the growth of microbes that can utilize the compound for their metabolic needs.

Subsequent isolation and characterization of these organisms are commonly performed using standard microbiological techniques, including plating on selective agar (B569324) media and molecular identification methods such as 16S rRNA gene sequencing for bacteria.

Through such studies on CIPC, several bacterial genera have been implicated in its degradation. These include:

Pseudomonas : Species of this genus are well-known for their metabolic versatility and ability to degrade a wide range of organic compounds, including herbicides. Pseudomonas striata has been specifically shown to degrade CIPC. nih.gov

Flavobacterium : This genus comprises another group of bacteria commonly found in soil and water, with demonstrated capabilities for xenobiotic degradation. nih.gov

Agrobacterium : Often associated with plants, this genus also contains species capable of breaking down complex organic molecules. nih.gov

Achromobacter : This genus has been identified as effective in degrading CIPC. nih.gov

Arthrobacter : Known for their ability to metabolize various herbicides and pesticides. nih.gov

Table 1: Microbial Species Implicated in the Degradation of Isopropyl N-(3-chlorophenyl)carbamate (CIPC)

Microbial GenusTypeReference
PseudomonasBacterium nih.gov
FlavobacteriumBacterium nih.gov
AgrobacteriumBacterium nih.gov
AchromobacterBacterium nih.gov
ArthrobacterBacterium nih.gov

Formation and Fate of Primary Microbial Metabolites

The initial and most critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester or amide linkage of the carbamate group. This reaction is catalyzed by hydrolase enzymes, specifically carbamate hydrolases or amidases, which are produced by the degrading microorganisms.

This hydrolytic cleavage of this compound is expected to yield two primary metabolites:

3-Chloroaniline : This is a significant and relatively stable metabolite formed from the aniline portion of the parent molecule. nih.gov Its formation has been consistently demonstrated in studies on the microbial degradation of CIPC. nih.gov

Phenol : This is formed from the phenyl group of the parent compound.

Phenol, the other primary metabolite, is a readily biodegradable compound for a wide range of microorganisms. It is typically hydroxylated to form catechol, which then enters central metabolic pathways after ortho- or meta-cleavage of the aromatic ring.

Table 2: Predicted Primary Microbial Metabolites of this compound

Parent CompoundPrimary Metabolite 1Primary Metabolite 2
This compound3-ChloroanilinePhenol

Structure Activity Relationship Sar Studies in Chemical Biology

Influence of Molecular Architecture on Biological Activity

The substitution pattern on the phenyl rings of carbamate (B1207046) compounds significantly modulates their biological activity. nih.gov The nature and position of substituents influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect how it binds to target proteins. researchgate.netresearchgate.net For instance, the phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance.

In related N-aryl compounds, the position of substituents is critical for activity. Studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which also possess an N-phenyl group, have shown that substitution at the meta positions (3,5-positions) of the phenyl ring is often preferred for high biological activity. nih.gov This suggests that the spatial arrangement of substituents is key for optimal interaction with the target's binding site.

The presence and position of a chlorine atom on the phenyl ring have a pronounced effect on the reactivity and potency of phenyl N-(3-chlorophenyl)carbamate. The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. researchgate.neteurochlor.org This is attributed to several factors:

Increased Lipophilicity : The chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.netresearchgate.net

Electronic Effects : The electron-withdrawing nature of chlorine can polarize the phenyl ring, potentially leading to stronger non-bonding interactions with protein residues at the binding site. researchgate.net

Steric Effects : A chlorine atom at the meta-position, as in this compound, can influence the conformation of the molecule, which in turn affects its binding affinity. For some insecticidally active carbamates, a chlorine substituent in the meta-position has been shown to cause a fourfold increase in the inhibition of acetylcholinesterase. eurochlor.org

The table below illustrates the effect of chloro-substitution on the biological activity of a series of related compounds.

CompoundSubstitution PatternRelative Activity
Phenyl N-phenylcarbamateUnsubstitutedBaseline
Phenyl N-(2-chlorophenyl)carbamateOrtho-chloroVariable
This compoundMeta-chloroIncreased
Phenyl N-(4-chlorophenyl)carbamatePara-chloroVariable

This table is illustrative and based on general principles of SAR for chlorophenyl compounds.

Optimization Strategies for Selective Reactivity and Chemical Efficacy

Optimizing the structure of carbamate-based compounds is a key strategy to enhance their selective reactivity and chemical efficacy. This often involves a medicinal chemistry approach to identify and refine potent inhibitors. nih.gov Strategies include:

Modification of the Carbamate Moiety : Altering the substituents on the nitrogen and oxygen atoms of the carbamate group can tune the compound's reactivity and selectivity. acs.org

Scaffold Hopping : Replacing the core structure while retaining key pharmacophoric features can lead to novel compounds with improved properties.

Competitive Activity-Based Protein Profiling (ABPP) : This technique can be used to screen for and optimize inhibitors by assessing their ability to compete with a probe for binding to the active site of a target enzyme. nih.gov

The process of optimization can be guided by computational modeling and is often an iterative process of synthesis and biological testing. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of new molecules and provide insights into the structural features that are important for their function. nih.gov

For N-aryl derivatives, including carbamates, QSAR models have been developed to predict their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These models often use a variety of molecular descriptors:

Topological descriptors : Such as the Wiener index and connectivity indices, which describe the branching and connectivity of the molecule. researchgate.net

Electronic descriptors : Like dipole moment, which reflects the charge distribution. nih.gov

Hydrophobicity descriptors : Such as AlogP98, which quantifies the lipophilicity of the compound. nih.gov

A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are calculated properties of the molecules. The coefficients (c₀, c₁, c₂) are determined by regression analysis. Such models have shown good predictive ability for N-aryl derivatives, highlighting the importance of lipophilicity and molecular shape for their bioactivity. nih.govnih.gov

Investigations of Biological Target Interactions

Carbamates are known to interact with a variety of biological targets, most notably enzymes. ontosight.ai Their biological activity often stems from the inhibition of these enzymes. ontosight.ai

This compound and related carbamates are recognized as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are crucial for the regulation of the neurotransmitter acetylcholine. nih.gov

The mechanism of inhibition by many carbamates is pseudo-irreversible. chemrxiv.orgnih.gov This involves a two-step process:

Reversible binding : The carbamate inhibitor (I) first binds reversibly to the active site of the enzyme (E) to form an enzyme-inhibitor complex (EI).

Carbamoylation : The enzyme's active site serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme (E-C) and the release of the phenol (B47542) leaving group.

This carbamoylated enzyme is temporarily inactive. The rate of reactivation (decabamoylation) is typically much slower than the initial inhibition, leading to a prolonged inhibitory effect. nih.gov

The kinetics of enzyme inhibition can be described by the Michaelis-Menten model, which is altered in the presence of an inhibitor. youtube.comyoutube.com The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing Lineweaver-Burk plots. For many carbamates, the inhibition pattern is complex, often appearing as mixed or non-competitive.

The table below summarizes the kinetic parameters for different types of enzyme inhibition.

Inhibition TypeApparent KₘApparent Vₘₐₓ
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases

This table presents the classical effects of inhibitors on Michaelis-Menten kinetics. youtube.comyoutube.com

The specific interactions of the inhibitor with the enzyme's active site, such as π-π stacking interactions between the phenyl rings and aromatic residues in the enzyme, can influence the type and potency of inhibition. nih.govacs.org

Cellular Level Perturbations, Including Mitotic Spindle Inhibition

The study of how chemical compounds interact with and affect cellular processes is a cornerstone of chemical biology. This compound and its analogs have been subjects of interest in this field, particularly concerning their ability to disrupt fundamental cellular activities. Research has primarily focused on the impact of these compounds on the mitotic spindle, a critical apparatus for cell division. While direct and extensive research on this compound is not abundant in publicly available literature, significant insights can be drawn from studies on its close structural analog, isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham or CIPC). These studies provide a foundational understanding of the likely cellular perturbations caused by this class of compounds.

Investigations into the effects of CIPC reveal a distinct pattern of interference with microtubule organization. nih.gov Microtubules are dynamic polymers that are essential for various cellular functions, including the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division. The disruption of microtubule dynamics is a known mechanism for a number of antimitotic agents.

In studies using sea urchin embryos, exposure to micromolar concentrations of CIPC resulted in a series of cytoskeletal and developmental deficits. nih.gov A key observation was the formation of truncated and randomly oriented mitotic spindles within the cells. nih.gov This directly implicates the compound in interfering with the normal assembly and function of the mitotic spindle. Consequently, cytokinesis—the physical process of cell division—was compromised, leading to the formation of cells with varying sizes and abnormal numbers of chromosomes (ploidy). nih.gov

Further research in plant cells has corroborated these findings, indicating that CIPC disrupts microtubule organization by interfering with the microtubule-organizing center (MTOC). nih.gov The MTOC is the primary site for the nucleation and organization of microtubules in most eukaryotic cells. Damage to the MTOC leads to the formation of abnormal mitotic spindles, which ultimately disrupts cell division. researchgate.net

The table below summarizes the observed cellular effects of isopropyl N-(3-chlorophenyl)carbamate (CIPC), which are considered indicative of the potential perturbations caused by this compound due to their structural similarity.

Cellular Process/Structure Observed Effect of Isopropyl N-(3-chlorophenyl)carbamate (CIPC) Consequence Reference
Mitotic Spindle Truncated and randomly oriented spindlesImpaired chromosome segregation nih.gov
Microtubule Organization Disruption of microtubule dynamicsCompromised cytoskeletal integrity nih.gov
Microtubule Organizing Center (MTOC) Interference with function, leading to fragmentationAbnormal spindle pole formation researchgate.net
Cytokinesis Compromised cell division processFormation of cells with varied sizes and ploidy nih.gov
Cell Cycle Arrest in the G2/M phaseInhibition of cell proliferation nih.gov

These findings collectively suggest that the primary mode of cellular perturbation for N-phenylcarbamates, including this compound, is the disruption of microtubule-dependent processes, with a pronounced effect on the mitotic spindle. This activity underlies their potential as antimitotic agents.

Environmental Fate and Degradation Research

Pathways of Environmental Dissipation

The movement and distribution of phenyl N-(3-chlorophenyl)carbamate in the environment are influenced by several key processes, including volatilization, leaching, and adsorption. These pathways determine the compound's concentration and persistence in different environmental matrices.

Generally, carbamates are a class of chemicals that can be incompatible with strong acids and bases. noaa.gov Some carbamates are considered non-volatile solids. basf.com The potential for long-range atmospheric transport of this compound is considered to be low based on the properties of similar compounds.

Table 1: Physicochemical Properties of the Analogous Compound Chlorpropham (B1668850) (CIPC)

Property Value Source
Vapor Pressure 2 mmHg at 300°F noaa.gov

This table presents data for isopropyl N-(3-chlorophenyl)carbamate (chlorpropham/CIPC) as an analogue for this compound.

The potential for this compound to move through the soil profile and potentially contaminate groundwater is known as its leaching potential. This is largely determined by its water solubility and its adsorption affinity to soil particles, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Pesticides with low Koc values are less strongly adsorbed to soil and are more likely to be transported with water. illinois.edu

Specific Koc values for this compound are not documented in available literature. For the broader class of phenylurea herbicides, which share some structural similarities, the soil adsorption coefficient (Koc) is a key factor in their mobility. nih.gov For instance, glyphosate, another type of herbicide, has a high Koc value (24,000 mL/g), indicating strong sorption to soil and low leaching potential, despite its high water solubility. illinois.edu Conversely, herbicides with lower Koc values have a greater potential to leach. illinois.edu The mobility of phenylcarbamate herbicides in soil is a significant factor in their environmental impact. ucanr.edu

Adsorption to soil organic matter and clay particles is a primary factor that can reduce the mobility of this compound in the environment. nih.govucanr.edu The strength of this adsorption is influenced by the physicochemical properties of the compound and the characteristics of the soil, such as organic matter content and pH. nih.gov

For phenylurea herbicides, sorption is a key process governing their distribution in soils. nih.gov Studies on these related compounds show that adsorption is often correlated with the organic carbon content of the soil. nih.gov Phenylcarbamates, in general, are known to adsorb to soil, which can limit their movement into water systems. ucanr.edu The process of adsorption can be a combination of physical and chemical interactions with the soil matrix.

Biotic Degradation in Environmental Compartments

The breakdown of this compound by living organisms, particularly microorganisms, is a critical pathway for its removal from the environment. This biodegradation can occur in both soil and aquatic systems.

Microbial degradation is a major pathway for the dissipation of many herbicides in the soil. nih.gov For phenylcarbamate herbicides, soil microorganisms play a significant role in their breakdown. nih.gov The degradation of these compounds often involves the hydrolysis of the carbamate (B1207046) linkage. A common degradation product of chlorinated phenylcarbamates like chlorpropham is 3-chloroaniline (B41212). researchgate.net The rate of degradation can be influenced by soil type, moisture, temperature, and the composition of the microbial community.

Research on the degradation of chlorpropham has shown that it can be readily degraded by soil microorganisms. researchgate.net The breakdown products, such as 3-chloroaniline, may themselves be subject to further degradation or may persist in the environment. researchgate.net

In aquatic environments, microbial degradation also contributes to the breakdown of this compound. Phenylcarbamate herbicides have been observed to degrade in environmental water samples. nih.gov Studies on related compounds like desmedipham (B1670296) and phenmedipham, which are also phenylcarbamates, have shown rapid degradation in surface waters, with over 95% of the compounds degrading within 6 hours in some cases. nih.gov This degradation leads to the formation of new compounds, which are the breakdown products of the original herbicide. nih.gov The stability of these herbicides is often pH-dependent, with hydrolysis occurring more rapidly under neutral to alkaline conditions. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham/CIPC)
3-chloroaniline
Glyphosate
Desmedipham

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, the most significant of these are the interactions with sunlight and water.

Photolysis, the decomposition of molecules by light, represents a major degradation pathway for many carbamate and anilide herbicides in the environment. researchgate.net this compound is expected to be susceptible to photolysis by sunlight, particularly in water and on soil surfaces. nih.gov The energy from sunlight can lead to the cleavage of the carbamate linkage.

For related compounds, photolytic degradation can proceed through various mechanisms, including photoisomerization and photoinduced oxidation. nih.gov It is anticipated that the primary photolytic transformation of this compound would involve the cleavage of the ester bond, leading to the formation of phenol (B47542) and a 3-chlorophenyl isocyanate intermediate, which would then rapidly hydrolyze to 3-chloroaniline.

Chemical hydrolysis is a key process in the degradation of carbamate pesticides in the environment. up.pt this compound is expected to undergo hydrolysis in natural waters, a process that is influenced by the pH of the water. The stability of the related compound chlorpropham varies with pH, though it is generally subject to hydrolysis. wikipedia.orgherts.ac.uk

The hydrolysis of this compound would likely involve the breaking of the carbamate ester linkage. This reaction would yield phenol and 3-chlorophenylcarbamic acid. Carbamic acids are generally unstable and readily decarboxylate to form the corresponding aniline (B41778), in this case, 3-chloroaniline, and carbon dioxide.

Environmental Persistence and Identification of Transformation Products

The primary transformation products expected from the degradation of this compound are phenol and 3-chloroaniline. nih.govepa.gov The formation of 3-chloroaniline is a significant concern as it is a known environmental contaminant and can be more persistent and toxic than the parent compound. researchgate.net Studies on the herbicide propanil (B472794) have shown that its major degradate, 3,4-dichloroaniline, is frequently detected in groundwater and surface waters. researchgate.net Similarly, the degradation of diuron (B1670789) also leads to the formation of 3,4-dichloroaniline. oup.com

It is also possible for further transformation products to form from the initial degradation products. For example, anilines can undergo further microbial degradation or form bound residues in soil. oup.com

Advanced Research Applications and Chemical Utility

Role as a Chemical Intermediate in Complex Organic Synthesis

The carbamate (B1207046) functional group is a cornerstone in modern organic synthesis, valued for its stability and diverse reactivity. Phenyl N-(3-chlorophenyl)carbamate, as part of the N-aryl carbamate family, serves as a valuable chemical intermediate and synthon in the construction of more complex molecular architectures, including those with pharmaceutical relevance.

The utility of phenylcarbamates in organic synthesis is multifaceted. They can function as protecting groups for amines, shielding their reactivity while other chemical transformations are carried out on the molecule. nih.govacs.orglibretexts.orgmasterorganicchemistry.com The phenoxycarbonyl (Phoc) group, for instance, is stable under various conditions, allowing for the preparation of synthons on a larger scale. nih.govacs.org The removal of such protecting groups can typically be achieved under specific conditions, such as acid or base hydrolysis, or through catalytic hydrogenation, depending on the specific carbamate structure. masterorganicchemistry.com

Furthermore, the carbamate moiety in this compound can undergo various chemical transformations to build molecular complexity. For example, phenylcarbamates of primary amines are known to react with other amines to form ureas, which are common structural motifs in biologically active compounds. nih.gov The reactivity of the carbamate can be modulated by the electronic nature of the substituents on both the phenyl and N-phenyl rings.

A notable example of a more complex N-(chlorophenyl)carbamate derivative being used as a reactant is in the synthesis of pharmaceutical intermediates. For instance, Phenyl N-(4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate has been utilized as a starting material in the synthesis of a quinolinecarboxamide derivative. This highlights the potential of such carbamates to serve as key building blocks in multi-step synthetic sequences. While a specific, multi-step synthesis route starting from this compound to a complex pharmaceutical agent is not extensively documented in publicly available literature, the known reactivity of the N-phenylcarbamate functional group strongly supports its potential in this capacity.

The synthesis of N-aryl carbamates themselves has been a subject of significant research, with methods such as palladium-catalyzed cross-coupling reactions providing efficient access to a wide range of these compounds. This accessibility further enhances their utility as intermediates in organic synthesis.

Application as Probes for Elucidating Biological Pathways

The investigation of complex biological pathways often relies on the use of small molecule probes that can interact with specific cellular components, such as enzymes or receptors, and report on their function. While this compound itself has not been extensively characterized as a molecular probe, the carbamate scaffold is a well-established pharmacophore in a variety of biologically active compounds, including enzyme inhibitors. This suggests the potential for designing probes based on this structure.

Carbamate-containing compounds have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. nih.govnih.gov For example, a series of benzene-based carbamates were synthesized and evaluated for their ability to inhibit these enzymes, with some compounds showing promising activity. nih.gov The inhibitory potential of these molecules is often dependent on the nature and position of substituents on the aromatic rings.

The development of fluorescent probes is a powerful tool in chemical biology for visualizing and studying biological processes in real-time. mpg.demdpi.comrsc.org These probes are typically designed with a fluorophore and a recognition element that interacts with the target of interest. While there are no specific reports of fluorescently labeling this compound for use as a probe, the general principles of probe design could be applied to this scaffold. For instance, by attaching a suitable fluorophore, it might be possible to develop probes to study the localization and activity of enzymes that are targeted by carbamates.

The study of metabolic pathways is another area where small molecules can provide valuable insights. nih.govdrawittoknowit.comkegg.jp While direct use of this compound to elucidate a metabolic pathway has not been documented, understanding its own metabolism could reveal interactions with various metabolic enzymes, such as cytochrome P450s.

It is important to note that the design of a successful biological probe requires a delicate balance of properties, including specificity for the target, appropriate photophysical properties (for fluorescent probes), and cell permeability. Further research would be needed to functionalize and validate this compound or its derivatives for such applications.

Utility as Chemical Tools in Plant Cytological Investigations

The study of plant cell structure and function, known as plant cytology, often employs chemical tools to dissect complex cellular processes such as cell division and morphogenesis. openaccesspub.org While direct and extensive research on this compound in this context is limited, a closely related compound, isopropyl N-(3-chlorophenyl)carbamate (CIPC or chlorpropham), is a well-established and widely studied herbicide and plant growth regulator that acts by disrupting microtubule organization. nih.govcambridge.orgnih.govuchicago.edunih.govresearchgate.net The structural similarity between these two compounds suggests that they may have analogous mechanisms of action at the cellular level.

CIPC is known to interfere with the formation and function of the mitotic spindle, a microtubule-based structure that is essential for chromosome segregation during cell division. nih.govuchicago.edunih.gov This disruption leads to abnormal mitosis, including blocked metaphases and the formation of multinucleate cells. uchicago.edu Studies on various plant species, as well as other organisms like the green alga Oedogonium cardiacum, have shown that IPC (isopropyl N-phenyl carbamate, the parent compound of CIPC) prevents the assembly of microtubules. nih.gov

Research on CIPC has demonstrated that it does not depolymerize existing microtubules but rather damages the microtubule-organizing centers (MTOCs), leading to their fragmentation and the formation of abnormal spindles. nih.gov This specific mode of action makes CIPC and related phenylcarbamates valuable tools for studying the role of microtubules and MTOCs in plant cell division and development.

The effects of CIPC on plant physiology are also notable. For example, it has been shown to cause an increase in the levels of reducing sugars in soybean plants at certain concentrations. cambridge.org The cytological and physiological effects of these compounds are often dependent on the plant species and the concentration of the compound applied.

Given the established role of CIPC as a microtubule-disrupting agent in plant cytology, it is highly probable that this compound exhibits similar activity. Comparative studies of different phenylcarbamate derivatives could provide further insights into the structure-activity relationships governing their effects on the plant cytoskeleton. Such research would be valuable for both understanding fundamental plant cell biology and for the development of new herbicides or plant growth regulators.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-chlorophenyl)carbamate derivatives like Chlorpropham (CIPC)?

  • Methodological Answer : The synthesis involves reacting 3-chloroaniline with chloroformate esters (e.g., isopropyl or 4-chloro-2-butynyl chloroformate) under basic conditions. For Chlorpropham (isopropyl ester), the reaction is typically conducted in anhydrous dichloromethane with triethylamine as a base. Yield optimization requires controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are validated for detecting Chlorpropham residues in agricultural matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is standard, using acetonitrile-based extraction (recovery rates: 85–92%). Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances sensitivity for trace analysis. Method validation must include matrix-matched calibration to address co-eluting interferents in potato tuber samples .

Q. How do crystal structure parameters influence the stability of N-(3-chlorophenyl)carbamates?

  • Methodological Answer : Single-crystal X-ray diffraction reveals monoclinic packing (space group P2₁/c) for derivatives like 3-chloro-N-phenylbenzamide, with lattice parameters a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å. Planar carbamate groups form intermolecular hydrogen bonds (N–H···O=C), enhancing thermal stability. These structural insights guide solvent selection for recrystallization .

Advanced Research Questions

Q. How can researchers reconcile contradictions in Chlorpropham degradation pathways across soil and aquatic systems?

  • Methodological Answer : Isotopic labeling (¹⁴C-Chlorpropham) paired with LC-QTOF-MS identifies divergent metabolites: hydrolysis dominates in alkaline soils (yielding 3-chloroaniline), while microbial degradation in aquatic systems produces 3-chlorocatechol. Contradictions arise from pH-dependent hydrolysis rates and microbial community diversity, necessitating site-specific biodegradation assays .

Q. What strategies minimize by-products during scaled synthesis of N-(3-chlorophenyl)carbamates?

  • Methodological Answer :

  • Reaction Optimization : Slow addition of 3-chloroaniline to pre-cooled chloroformate esters reduces exothermic dimerization.
  • Purification : Gradient column chromatography (hexane:ethyl acetate) removes unreacted aniline, while Soxhlet extraction with hot ethanol isolates high-purity carbamates (>99%).
  • Quality Control : FT-IR and ¹H-NMR validate absence of isocyanate by-products (peaks at 2270 cm⁻¹ or δ 3.1 ppm) .

Q. How do computational models predict environmental persistence of Chlorpropham metabolites?

  • Methodological Answer : Density functional theory (DFT) calculates activation energies for carbamate bond hydrolysis (ΔG‡ = 98.3 kJ/mol), predicting a half-life of 45–60 days in aerobic soils. Quantitative structure-activity relationship (QSAR) models correlate log Kow (2.9) with bioaccumulation potential, validated against EPA guidelines .

Q. What mechanisms underlie species-specific phytotoxicity of Chlorpropham in non-target plants?

  • Methodological Answer : Comparative transcriptomics in Arabidopsis and Solanum species reveals differential expression of α-tubulin isoforms. Fluorescence polarization assays show 10-fold higher binding affinity of Chlorpropham to Solanum tubulin (Kd = 1.2 µM) versus Arabidopsis (Kd = 12 µM), explaining selective microtubule disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.